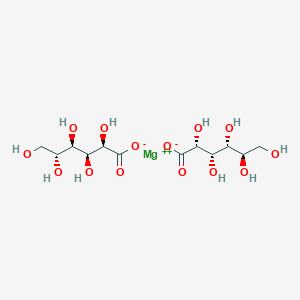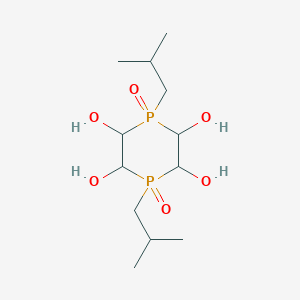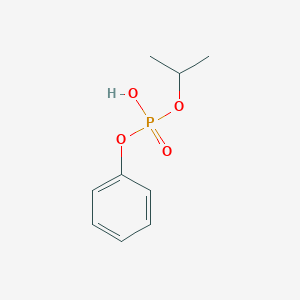
Orotidine
Overview
Description
Orotidine is a nucleoside formed by attaching orotic acid to a ribose ring via a β-N1-glycosidic bond. It is found in bacteria, fungi, and plants. This compound was first isolated in 1951 from the fungus Neurospora by A. Michael Michelson, William Drell, and Herschel K. Mitchell . In humans, this compound occurs as its 5’-phosphate (orotidylic acid), which is an intermediate in pyrimidine nucleotide biosynthesis (cytidine and uridine) that are found in nucleic acids .
Mechanism of Action
Target of Action
Orotidine primarily targets the enzyme This compound 5’-phosphate decarboxylase (OMP decarboxylase) . This enzyme plays a crucial role in pyrimidine biosynthesis, catalyzing the decarboxylation of this compound monophosphate (OMP) to form uridine monophosphate (UMP) .
Mode of Action
The exact mechanism by which OMP decarboxylase catalyzes its reaction has been a subject of rigorous scientific investigation . The driving force for the loss of the carboxyl linked to the C6 of the pyrimidine ring comes from the close proximity of an aspartate residue carboxyl group in the enzyme’s active site, which destabilizes the ground state relative to the transition state of the uncatalyzed reaction . There have been multiple hypotheses about what form the transition state takes before protonation of the C6 carbon occurs to yield the final product .
Biochemical Pathways
This compound is involved in the de novo biosynthesis of pyrimidine nucleotides . It is a part of the pathway that leads to the formation of the pyrimidine nucleotides uridine triphosphate, cytidine triphosphate, and thymidine triphosphate . This compound is also involved in the Glycine and Serine Metabolism and Pyrimidine Metabolism .
Result of Action
It has been suggested that serum this compound may be a novel biomarker of increased cardiovascular disease (cvd) risk in type 2 diabetes (t2d), independent of renal function . Furthermore, this compound, being inversely associated with glomerular filtration rate (GFR), mediated 60% of the effects of declining renal function on CVD risk .
Action Environment
It is known that renal function, an important physiological factor, can influence the action of this compound
Biochemical Analysis
Biochemical Properties
Orotidine interacts with various enzymes and proteins in biochemical reactions. It is a substrate for the enzyme this compound 5’-phosphate decarboxylase , which catalyzes the decarboxylation of this compound 5’-monophosphate (OMP) to uridine 5’-monophosphate (UMP) . This reaction is a key step in the de novo synthesis of pyrimidine nucleotides .
Cellular Effects
This compound has been identified as a potential biomarker of cardiovascular disease (CVD) risk in type 2 diabetes . It is inversely associated with glomerular filtration rate (GFR), mediating 60% of the effects of declining renal function on CVD risk . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to UMP by the enzyme this compound 5’-phosphate decarboxylase . This enzyme is proposed to function via an electrophilic substitution mechanism, where decarboxylation and carbon-carbon bond protonation occur in a concerted reaction .
Dosage Effects in Animal Models
Animal models play a critical role in exploring disease pathophysiology, identifying targets, and testing new therapeutic agents . Future studies could investigate the dosage effects of this compound in these models.
Metabolic Pathways
This compound is involved in the pyrimidine nucleotide biosynthesis pathway . It is converted to UMP by the enzyme this compound 5’-phosphate decarboxylase, an intermediate step in the biosynthesis of pyrimidine nucleotides .
Subcellular Localization
This compound 5’-phosphate decarboxylase, the enzyme that catalyzes the conversion of this compound to UMP, is localized in the cytoplasm Therefore, it is likely that this compound, as a substrate for this enzyme, is also localized in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions: Orotidine can be synthesized through an intramolecular nucleosidation approach, which provides easy access to this compound in high yields. Notably, orotate itself is used as a leaving group at the anomeric position . This method has the potential for facile access to derivatives of this compound of therapeutic interest.
Industrial Production Methods: The current commercial method for the preparation of potassium orotate involves the synthesis of orotic acid from monooxalylacetic ester and urea . This method was subsequently improved to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Orotidine undergoes various chemical reactions, including decarboxylation, which is catalyzed by the enzyme this compound 5’-monophosphate decarboxylase. This reaction converts this compound 5’-monophosphate to uridine 5’-monophosphate .
Common Reagents and Conditions: The decarboxylation reaction typically involves the enzyme this compound 5’-monophosphate decarboxylase, which does not require metal ions or other cofactors . The reaction conditions are mild, usually occurring at physiological pH and temperature.
Major Products: The major product of the decarboxylation reaction is uridine 5’-monophosphate .
Scientific Research Applications
Orotidine has several scientific research applications, including:
Biomarker for Cardiovascular Disease: Serum this compound has been identified as a novel biomarker of increased cardiovascular disease risk in type 2 diabetes.
Genetic Transformation Marker: The this compound-5’-decarboxylase encoding gene (pyrG) is widely used as a recyclable transformation marker in many fungal species.
Metabolic Studies: this compound is used in studies related to pyrimidine nucleotide biosynthesis and its role in various metabolic pathways.
Comparison with Similar Compounds
Uridine: Like orotidine, uridine is a nucleoside that plays a crucial role in the synthesis of nucleic acids.
Cytidine: Another nucleoside involved in pyrimidine nucleotide biosynthesis.
Thymidine: A nucleoside that is a component of DNA.
Uniqueness of this compound: this compound is unique in its role as an intermediate in the biosynthesis of pyrimidine nucleotides. Unlike uridine and cytidine, which are direct components of nucleic acids, this compound itself is not a component of nucleic acids but serves as a precursor in their biosynthesis .
Properties
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O8/c13-2-4-6(15)7(16)8(20-4)12-3(9(17)18)1-5(14)11-10(12)19/h1,4,6-8,13,15-16H,2H2,(H,17,18)(H,11,14,19)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCRAVPPBFWEJD-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953435 | |
| Record name | 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orotidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
314-50-1 | |
| Record name | Orotidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orotidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OROTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B350MC02GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orotidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 400 °C | |
| Record name | Orotidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for orotidine?
A2: * Molecular Formula: C10H12N2O8* Molecular Weight: 288.21 g/mol* Spectroscopic Data: While the provided research papers do not delve into detailed spectroscopic data, this compound can be characterized using techniques like UV-Vis spectrophotometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) []. UV-Vis spectrophotometry can be used to assess the purity of this compound and potentially quantify its concentration in a sample. NMR analysis provides detailed structural information about this compound by revealing the arrangement of atoms and functional groups within its molecule. MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be employed to identify and quantify this compound in complex mixtures, such as biological samples, by separating and detecting it based on its mass-to-charge ratio.
Q2: What is known about the material compatibility and stability of this compound under various conditions?
A3: The provided papers focus primarily on the biological activity of this compound and related compounds. While detailed studies on material compatibility are not included, general information on nucleoside stability suggests that this compound is likely stable under standard laboratory conditions. Factors like pH, temperature, and exposure to light can impact its stability [].
Q3: Does this compound itself exhibit any catalytic properties or have direct applications in catalysis?
A4: this compound is not known to have catalytic properties. It's a substrate in a key metabolic pathway. The catalytic activity lies with the enzyme ODCase, which facilitates the decarboxylation of this compound 5'-monophosphate (OMP) [].
Q4: How has computational chemistry and modeling been used to study this compound and ODCase?
A5: Computational methods have provided significant insights into the mechanism of ODCase and the role of this compound 5'-monophosphate (OMP) as a substrate. Studies have employed techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to investigate the direct decarboxylation mechanism of OMP within the ODCase active site []. These simulations help to understand the energetics of the reaction and the specific interactions between the enzyme and substrate that contribute to the catalytic efficiency of ODCase. Furthermore, molecular docking studies have been used to model and analyze the binding interactions between ODCase and various inhibitors []. Additionally, conformational analyses and energy calculations have explored the structural features of this compound and related compounds, such as 6-azauridine 5'-monophosphate, to explain their inhibitory activity against ODCase [].
Q5: How do structural modifications to this compound impact its activity, potency, and selectivity?
A6: Research on this compound analogs, particularly focusing on ODCase inhibition, highlights the importance of structural features for activity. For example, replacing the carbonyl oxygen at position 4 of this compound with sulfur results in 4-thio-orotidine 5'-monophosphate (4-thio-OMP). Interestingly, while this modification allows binding to ODCase, 2-thio-orotidine 5'-monophosphate (2-thio-OMP) exhibits poor binding affinity []. This difference suggests a key role for the carbonyl oxygen at position 4 in interacting with the ODCase active site. Additionally, the presence of a 5-fluoro substituent in 5-fluorothis compound 5'-monophosphate (5-FOMP) significantly enhances the rate of decarboxylation compared to the natural substrate OMP []. This observation suggests that electron-withdrawing groups at position 5 can stabilize the transition state of the decarboxylation reaction, leading to increased catalytic efficiency.
Q6: What are the known strategies for improving the stability, solubility, or bioavailability of this compound?
A6: The provided research papers do not focus on this compound formulation or strategies to enhance its stability, solubility, or bioavailability. These aspects would be relevant for potential therapeutic applications, which are not extensively discussed in the provided context.
Q7: Is there specific information regarding SHE (Safety, Health, and Environment) regulations related to this compound?
A7: The provided research papers focus on the biochemical and mechanistic aspects of this compound and related compounds. Specific SHE regulations pertaining to this compound are not explicitly addressed in these papers.
Q8: What is known about the absorption, distribution, metabolism, excretion (ADME), and in vivo activity and efficacy of this compound?
A9: While this compound is a naturally occurring metabolite, the provided research does not delve into detailed PK/PD studies. The focus is on this compound's role in the pyrimidine biosynthesis pathway and the mechanism of ODCase []. Information on its ADME profile would be valuable to understand its systemic exposure and potential therapeutic implications, but it is not the primary focus of the provided research.
Q9: Are there studies on the in vitro and in vivo efficacy of this compound itself, and what cell-based assays or animal models were used?
A10: The provided papers do not present this compound as a therapeutic agent with direct in vitro or in vivo efficacy. Studies focus on understanding its role in pyrimidine synthesis and the effects of modulating this pathway, often through ODCase inhibitors [, , , , , ].
Q10: Is there information on resistance mechanisms related to this compound or ODCase inhibitors, and their relation to other compounds or classes?
A10: The research papers do not provide specific details on resistance mechanisms to ODCase inhibitors or this compound analogs. This area would be relevant for potential therapeutic development, particularly in the context of diseases where targeting pyrimidine synthesis is a viable strategy.
Q11: What are some examples of cross-disciplinary applications and synergies in this compound research?
A28: this compound research exemplifies interdisciplinary collaborations, bridging biochemistry, enzymology, and computational chemistry []. For instance, understanding the mechanism of ODCase has implications for enzyme engineering and the development of novel catalysts. Furthermore, insights from this compound metabolism inform the design of anticancer and antimicrobial agents targeting nucleotide biosynthesis. This research often involves collaborations between biochemists, enzymologists, computational chemists, and medicinal chemists to develop new drugs and therapeutic strategies. The interplay between structural biology, computational modeling, and biochemical assays is crucial for understanding the enzyme's mechanism and designing potent inhibitors.
Q12: What are some key historical milestones in the research of this compound and ODCase?
A12: Key milestones in this field include:
- Discovery of Orotic Aciduria: The identification of orotic aciduria, a genetic disorder disrupting pyrimidine synthesis, highlighted the importance of this compound and related metabolites [].
- Characterization of ODCase: The purification and characterization of ODCase, the enzyme responsible for converting OMP to UMP, marked a significant step in understanding this crucial metabolic step [, , , ].
- Structure Determination of ODCase: The determination of the crystal structure of ODCase provided invaluable insights into its active site, substrate binding, and catalytic mechanism [, ]. This breakthrough paved the way for structure-based drug design targeting ODCase.
- Development of ODCase Inhibitors: The design and synthesis of potent and selective ODCase inhibitors, like 6-aza-UMP, showcased the potential of targeting this enzyme for therapeutic purposes []. These inhibitors serve as valuable tools for studying pyrimidine biosynthesis and have potential applications in treating diseases such as cancer and parasitic infections.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B106488.png)


![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)






